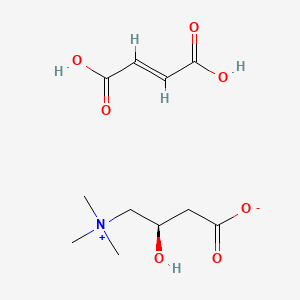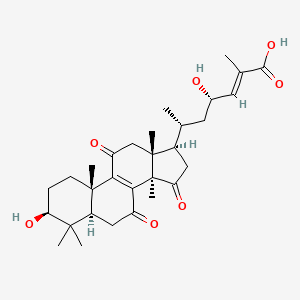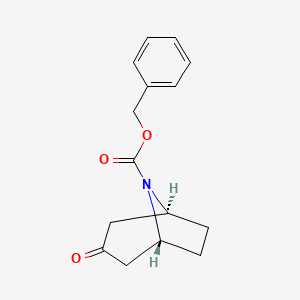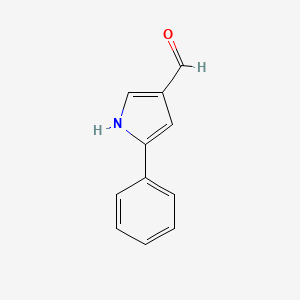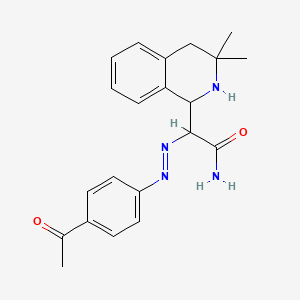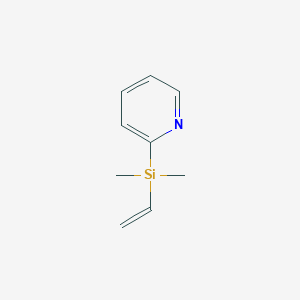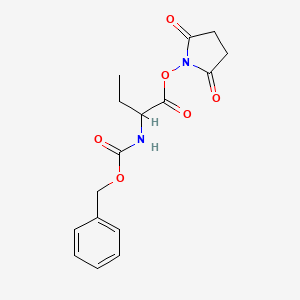
(2,5-Dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is commonly used in peptide synthesis and other chemical research applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanoate involves a multi-step reaction process. One common method includes the following steps :
Step 1: Reaction of the starting material with sodium hydroxide in tetrahydrofuran and water at ambient temperature.
Step 2: The intermediate product is then reacted with dicyclohexylcarbodiimide (DCC) in tetrahydrofuran for 3.5 hours at 0°C.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions and the use of specialized equipment to handle the reagents and intermediates safely.
Analyse Des Réactions Chimiques
Types of Reactions
(2,5-Dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
(2,5-Dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanoate has a wide range of applications in scientific research, including:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of (2,5-Dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanoate involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and other proteins. The exact pathways and targets depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to (2,5-Dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanoate include:
- Z-AAD-OH
- Z-PRO-OSU
- Z-GLU (OTBU)-OSU
- Z-LYS (BOC)-OSU
- Z-VAL-OSU
Uniqueness
This compound is unique due to its specific structure and reactivity, making it particularly useful in peptide synthesis and other specialized applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Propriétés
Formule moléculaire |
C16H18N2O6 |
|---|---|
Poids moléculaire |
334.32 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)butanoate |
InChI |
InChI=1S/C16H18N2O6/c1-2-12(15(21)24-18-13(19)8-9-14(18)20)17-16(22)23-10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,17,22) |
Clé InChI |
URUMIJQEKNQEHN-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
SMILES canonique |
CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Séquence |
X |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


